

Exploring the off-target effects of eCF506 at high concentrations

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Compound of Interest

Compound Name: eCF506

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An In-depth Technical Guide to the Off-Target Effects of **eCF506** at High Concentrations

Introduction

eCF506 (also known as NXP900) is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), with sub-nanomolar IC₅₀ values against SRC and YES1.^{[1][2][3]} Unlike many traditional kinase inhibitors that target the ATP-binding pocket of the active kinase conformation, **eCF506** employs a novel mechanism of action. It locks SRC into its native, inactive conformation, thereby inhibiting not only the kinase's enzymatic activity but also its scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex.^{[4][5][6]} This unique mode of action contributes to its increased antitumor efficacy and improved tolerability compared to broader-spectrum SRC/ABL inhibitors like dasatinib.^{[4][5]}

While **eCF506** is celebrated for its high selectivity, understanding its potential for off-target effects, particularly at the higher concentrations used in preclinical research, is critical for accurately interpreting experimental results and anticipating potential clinical toxicities. This guide provides a technical overview of the known selectivity profile of **eCF506**, detailed protocols for assessing off-target effects, and a discussion of the implications of its unique mechanism.

Data Presentation: Kinase Selectivity Profile

eCF506 has been profiled against a large panel of kinases to determine its selectivity. An enzymatic inhibition screen at a concentration of 1 µmol/L demonstrated that **eCF506** is

exceptionally selective for SRC.[4] The primary off-targets are other SRC family kinases, which is expected given the conserved nature of this kinase family. A key distinguishing feature is its profound selectivity over ABL kinase, in stark contrast to multi-kinase inhibitors like dasatinib, bosutinib, and saracatinib.[2][4]

| Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Notes |
|---------------|--|-------------------------|---|
| SRC | < 0.5[1], 0.47[2] | 99.9%[4] | Primary target. eCF506 locks SRC in an inactive conformation. |
| YES1 | 2.1[2] | - | A primary SRC family kinase target. |
| ABL | > 950-fold less potent than against SRC[2] | - | Demonstrates exceptional selectivity against ABL, a common off-target for other SRC inhibitors. |
| KIT | Low to no inhibition[7] | - | A common off-target of dasatinib, but not significantly inhibited by eCF506. |
| 315 Kinases | - | Low to no inhibition[7] | In a panel of 340 kinases, the vast majority were not significantly inhibited. [7] |

Note: The comprehensive kinome-wide activity profile data is detailed in the supplementary materials of the cited primary research articles.[4]

Mandatory Visualizations

Signaling Pathway Diagram

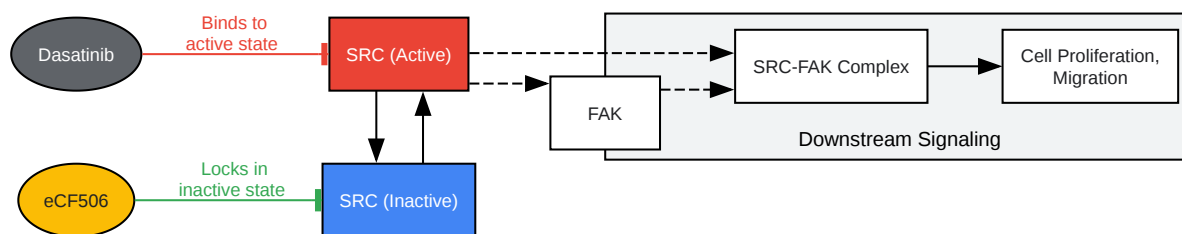


Figure 1: eCF506 Mechanism of Action

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Caption: Figure 1: **eCF506** locks SRC in its inactive state, preventing both kinase activity and scaffolding functions like FAK binding.

Experimental Workflow Diagrams

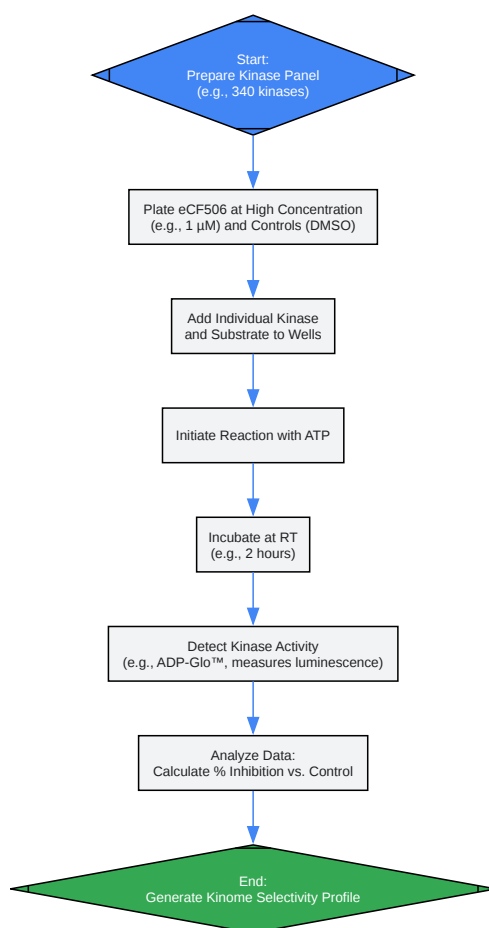


Figure 2: Kinome Profiling Workflow

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Caption: Figure 2: Workflow for biochemical screening of **eCF506** against a broad panel of kinases to determine selectivity.

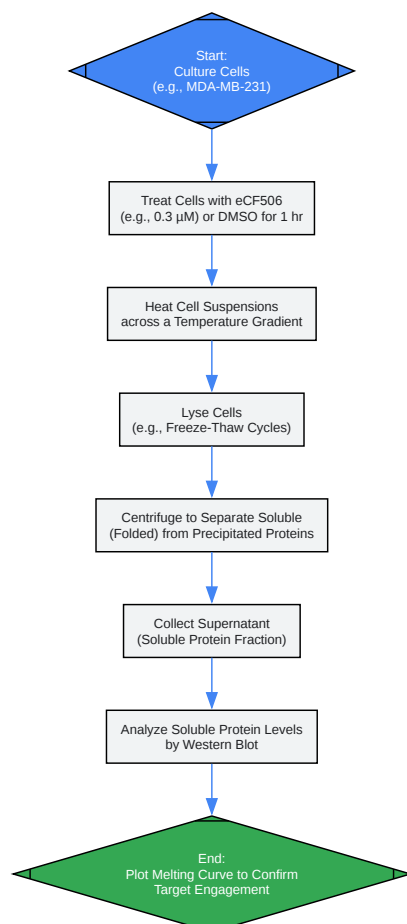


Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow

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Caption: Figure 3: Workflow for CETSA to verify direct binding and thermal stabilization of target proteins by **eCF506** in a cellular context.

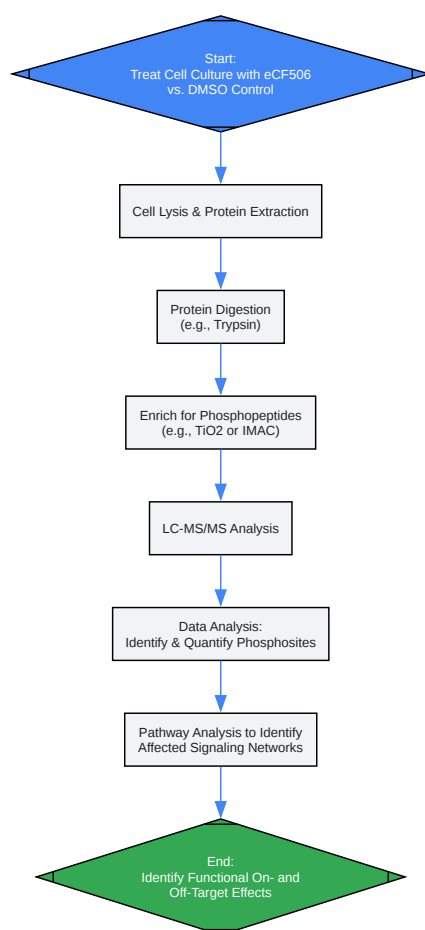


Figure 4: Phosphoproteomics Workflow

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Caption: Figure 4: Workflow for phosphoproteomics to identify downstream signaling changes induced by **eCF506**, revealing functional effects.

Experimental Protocols

Biochemical Kinase Assay (Kinome Profiling)

This protocol describes a general method for assessing the selectivity of a kinase inhibitor across a large panel of kinases using a luminescence-based ATP-to-ADP conversion assay.

Objective: To quantify the inhibitory activity of **eCF506** against hundreds of purified kinases at a fixed, high concentration.

Materials:

- Recombinant purified kinases (e.g., panel from Reaction Biology Corp. or similar).
- Kinase-specific substrates (peptides or proteins).
- **eCF506** stock solution (e.g., 10 mM in DMSO).
- Assay buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT).
- ATP solution.
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- White, opaque 384-well assay plates.
- Plate reader capable of measuring luminescence.

Methodology:

- **Compound Preparation:** Prepare a working solution of **eCF506** at the desired final concentration (e.g., 1 μM) in the appropriate assay buffer. Include a DMSO-only vehicle control.
- **Assay Plating:** Dispense the compound solution and controls into the 384-well plate.
- **Enzyme Addition:** Add the individual purified kinases to their respective wells. Pre-incubate the compound and enzyme for approximately 15 minutes at room temperature.^[8]
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (typically at the K_m concentration for each enzyme).
- **Incubation:** Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.^[8]
- **Reaction Termination & ADP Detection:**
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.

- Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
- Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
 - % Inhibition = $100 * (1 - (\text{Signal_eCF506} - \text{Signal_background}) / (\text{Signal_DMSO} - \text{Signal_background}))$

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm direct target engagement of **eCF506** within intact cells by measuring changes in protein thermal stability.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine if **eCF506** binding stabilizes its target proteins (e.g., SRC) against heat-induced denaturation in a cellular environment.

Materials:

- Cultured cells (e.g., MDA-MB-231 breast cancer cells).
- **eCF506** and vehicle control (DMSO).
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
- Equipment for cell lysis (e.g., liquid nitrogen and water bath for freeze-thaw).
- High-speed, refrigerated centrifuge.
- Western blot reagents (primary antibodies for target proteins, secondary antibodies, etc.).

Methodology:

- Cell Treatment: Treat cultured cells with **eCF506** (e.g., 0.3 μM) or DMSO for 1 hour in culture media.[\[4\]](#)[\[7\]](#)

- Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to create a cell suspension.
- Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[\[12\]](#)
- Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[\[12\]](#)
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[\[12\]](#)
- Sample Preparation: Carefully transfer the supernatant (containing the soluble, folded proteins) to new tubes. Determine protein concentration and normalize samples.
- Western Blot Analysis: Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction for each temperature point using standard Western blotting procedures.
- Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point for each treatment condition. Plot the percentage of soluble protein against temperature to generate melting curves for both the DMSO and **eCF506**-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms target engagement.

Phosphoproteomics Workflow for Off-Target Discovery

This protocol outlines a mass spectrometry-based approach to identify functional changes in cellular signaling pathways, which can reveal both on-target and unexpected off-target effects of **eCF506**.[\[13\]](#)[\[14\]](#)

Objective: To identify and quantify changes in protein phosphorylation across the proteome following treatment with **eCF506**.

Materials:

- Cultured cells treated with **eCF506** or DMSO.
- Lysis buffer (e.g., containing urea, protease/phosphatase inhibitors).

- Reducing and alkylating agents (DTT, iodoacetamide).
- Trypsin for protein digestion.
- Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads).[14]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Data analysis software (e.g., MaxQuant, Spectronaut).

Methodology:

- Sample Preparation: Treat cells with a high concentration of **eCF506** or DMSO. Harvest cells, lyse, and extract total protein.
- Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using trypsin overnight.[13]
- Phosphopeptide Enrichment: Incubate the peptide mixture with TiO₂ or IMAC beads to specifically bind and enrich for phosphorylated peptides. Elute the bound phosphopeptides.
- LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer. The instrument will perform a full scan (MS1) to measure peptide masses and then select precursor ions for fragmentation to generate tandem mass spectra (MS2) that reveal sequence and phosphorylation site information.[15][16]
- Data Analysis:
 - Use specialized software to search the MS2 spectra against a protein database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.
 - Quantify the relative abundance of each phosphopeptide between the **eCF506** and DMSO-treated samples.
 - Perform statistical analysis to identify phosphosites with significant changes in abundance.
- Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to determine if the proteins with altered phosphorylation are enriched in specific signaling pathways. This can

reveal inhibition of kinases other than SRC.

Discussion and Conclusion

The available data robustly demonstrates that **eCF506** is a highly selective inhibitor, with its primary activity directed against SRC family kinases.[3][4] At high concentrations (e.g., 1 μ M), it shows minimal inhibition across a vast panel of other kinases, a feature that distinguishes it from less selective inhibitors and likely contributes to its favorable tolerability profile in vivo.[4][5] The most significant "off-target" effects are typically against other members of the SRC kinase family, an expected outcome due to structural homology.

The true power in characterizing a compound like **eCF506** lies in combining multiple orthogonal methods. While biochemical screens provide a broad overview of potential interactions, they do not replicate the complex intracellular environment. Cellular assays like CETSA are therefore essential to confirm that the compound engages its intended target (and potential off-targets) within a living cell.[9] Furthermore, phosphoproteomics provides an unbiased, functional readout of the inhibitor's total effect on cellular signaling. A significant change in the phosphorylation of a substrate for a kinase not identified in the biochemical screen could point to an unexpected off-target effect or a novel downstream consequence of SRC inhibition.

In conclusion, while **eCF506** exhibits an exceptionally clean profile in biochemical assays, a rigorous evaluation of its effects at high concentrations requires the integrated use of biochemical, biophysical, and systems-level proteomic approaches. This comprehensive strategy is crucial for the confident interpretation of preclinical data and the successful development of next-generation targeted therapies.

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